molecular formula C16H20BrNO4 B570400 (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1217829-96-3

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B570400
M. Wt: 370.243
InChI Key: MXJJJGPIDKFWKX-OLZOCXBDSA-N
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Description

“(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has a bromophenyl group attached to the 4-position and a tert-butoxycarbonyl (also known as Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring. The carboxylic acid group is attached to the 3-position of the ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the bromophenyl and Boc groups. The carboxylic acid group might be introduced during the ring formation or in a subsequent step. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the bromophenyl group, the Boc group, and the carboxylic acid group. The stereochemistry at the 3 and 4 positions of the ring is specified as R and S, respectively.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromophenyl group could undergo reactions typical of aryl halides, such as coupling reactions. The Boc group is a common protecting group for amines and can be removed under acidic conditions. The carboxylic acid group might participate in reactions such as esterification or amide formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group might increase its solubility in polar solvents, while the bromophenyl and Boc groups might increase its solubility in nonpolar solvents.


Safety And Hazards

As with any chemical compound, handling “(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties.


Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a potential pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and evaluating its efficacy and safety in preclinical and clinical studies.


properties

IUPAC Name

(3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJJJGPIDKFWKX-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660813
Record name (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

CAS RN

1217829-96-3
Record name (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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